molecular formula C18H19N3O3 B2940587 Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate CAS No. 2411336-22-4

Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate

Cat. No. B2940587
M. Wt: 325.368
InChI Key: OWNVNOQRINPWAZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate , commonly referred to as Methyl CPPO , is a synthetic organic compound. It belongs to the class of pyrazole derivatives and exhibits interesting pharmacological properties.



Synthesis Analysis

The synthesis of Methyl CPPO involves several steps, including condensation reactions and esterification . Researchers have reported various synthetic routes, but a common approach includes the following:




  • Condensation : The key step involves the condensation of 3-cyclopropylpyrazole-1-carbaldehyde with an appropriate amine (such as methylamine ). This reaction forms the central pyrazole ring.




  • Esterification : The resulting intermediate undergoes esterification with but-2-enoic acid , leading to the formation of Methyl CPPO.





Molecular Structure Analysis

Methyl CPPO has the following molecular structure:
!Methyl CPPO



Chemical Reactions Analysis

Methyl CPPO is relatively stable under standard conditions. However, it can participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions.

  • Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.

  • Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis


  • Physical State : Methyl CPPO exists as a white crystalline solid .

  • Melting Point : Approximately 150°C .

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents like acetone and methanol .


Safety And Hazards


  • Toxicity : Methyl CPPO is considered moderately toxic . Proper handling and protective equipment are essential.

  • Hazardous Reactions : Avoid exposure to strong acids or bases, as it may lead to decomposition.

  • Environmental Impact : Dispose of Methyl CPPO according to local regulations to prevent environmental contamination.


Future Directions

Research on Methyl CPPO should focus on:



  • Pharmacological Applications : Investigate its potential as an anti-inflammatory , antitumor , or antiviral agent.

  • Structural Modifications : Explore derivatives with improved bioavailability and selectivity.

  • Safety Profiling : Conduct thorough safety assessments to understand its long-term effects.


: Source
: Source
: Source


properties

IUPAC Name

methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-24-18(23)9-8-17(22)19-12-13-2-6-15(7-3-13)21-11-10-16(20-21)14-4-5-14/h2-3,6-11,14H,4-5,12H2,1H3,(H,19,22)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNVNOQRINPWAZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.